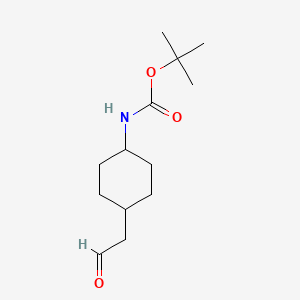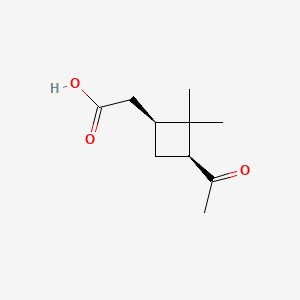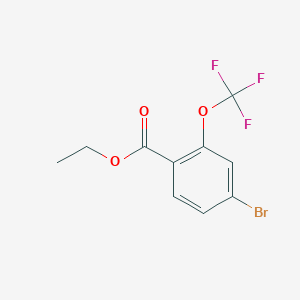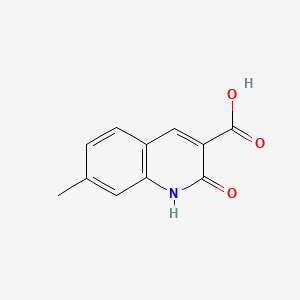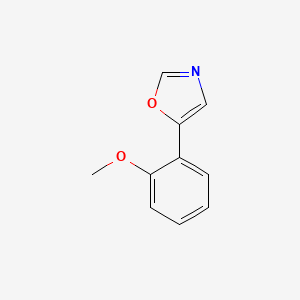
5-(2-Methoxyphenyl)oxazole
Descripción general
Descripción
5-(2-Methoxyphenyl)oxazole is a chemical compound with the CAS Number: 391927-02-9. It has a molecular weight of 175.19 and its IUPAC name is 5-(2-methoxyphenyl)-1,3-oxazole . It is a solid at room temperature .
Synthesis Analysis
The synthesis of oxazole-based molecules, including this compound, has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3 .Chemical Reactions Analysis
Oxazole compounds, including this compound, are known for their diverse chemical reactions. The van Leusen oxazole synthesis allows the preparation of 5-substituted oxazole through a two-step [3+2] cycloaddition reaction from aldehydes with TosMICs under a base condition .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Biological Activity in Caenorhabditis elegans : Yamamuro et al. (2015) discovered that 5-(4'-Methoxyphenyl)-oxazole (MPO) was isolated from fungal culture broth as an inhibitor of hatch and growth of Caenorhabditis elegans. Their synthesis of nineteen MPO derivatives, however, showed no effect on C. elegans hatch and growth, suggesting the importance of the whole structure of MPO for its activity (Yamamuro et al., 2015).
Physical-Chemical Research
- Development of New Medicines : A study by Samelyuk and Kaplaushenko (2013) focused on developing new, low-toxic, and highly-efficient medicines with a wide spectrum of biological activity based on S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione. Their research employed various chemical and physical-chemical methods, and they found that the introduction of a methoxyphenyl radical significantly increased antimicrobial activity (Samelyuk & Kaplaushenko, 2013).
Chemical Synthesis
- Diastereoselective Synthesis : Suga et al. (1994) reported the highly diastereoselective synthesis of 2-Oxazoline-4-carboxylates through formal [3 + 2] cycloadditions of 5-methoxy-2-(p-methoxyphenyl)oxazole. This synthesis achieved high diastereoselectivity, demonstrating the compound's potential for creating biologically important chiral derivatives (Suga et al., 1994).
Bioactivity in Cancer Research
- Potential in Pancreatic Cancer Treatment : Shaw et al. (2009) characterized novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer. Their synthesized analogs were intended to improve upon the selective cytotoxicity against human pancreatic cancer cell lines, demonstrating the significant potential of these compounds in cancer therapeutics (Shaw et al., 2009).
Modulation of Adenylate Cyclase
- Influence on Bombyx Mori : Khan et al. (2003) studied nineteen 5-phenyloxazoles (5POs) for their ability to modulate adenylate cyclase in the silkworm Bombyx mori. They found that compounds such as 5-(4-methoxyphenyl)oxazole positively modulated adenylate cyclase, indicating that the 5PO class includes both positive and negative modulators of this enzyme (Khan et al., 2003).
Mecanismo De Acción
Target of Action
5-(2-Methoxyphenyl)oxazole is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The structure–activity relationships (SAR) revealed that the C-5 position of the oxazole ring is linked to naphthalen-2-yl and quinolin-3-yl, which is important for 5-aryl-2-methyloxazole potency and selectivity .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Action Environment
It’s known that the chemical environment can influence the activity of heterocyclic compounds .
Safety and Hazards
Direcciones Futuras
Oxazole derivatives, including 5-(2-Methoxyphenyl)oxazole, have been gaining attention due to their increasing importance in the field of medicinal chemistry. They have shown a wide spectrum of biological activities, leading researchers globally to synthesize diverse oxazole derivatives and screen them for various biological activities .
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXQZEQRJQEFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587622 | |
| Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848608-55-9 | |
| Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



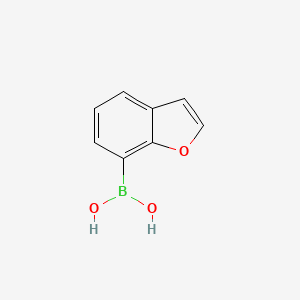
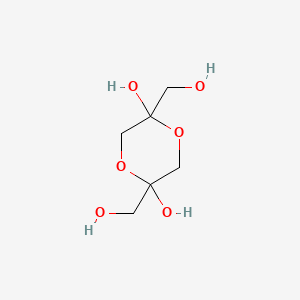
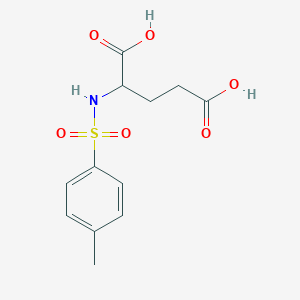
![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3021809.png)
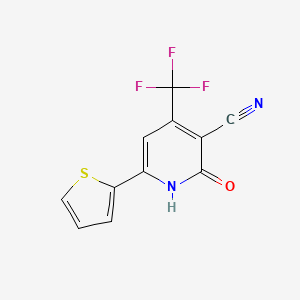
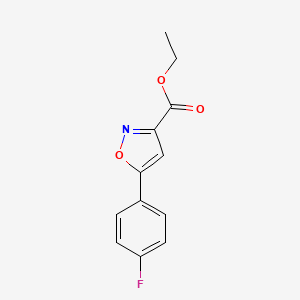

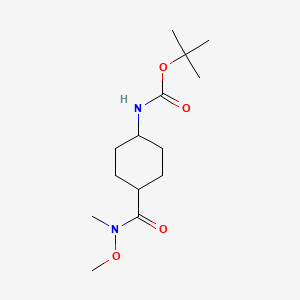
![7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3021819.png)
